Benzenamine, tetranitro-

Description

Historical Trajectory of Research on Highly Nitrated Benzenamine Derivatives

Research into highly nitrated benzenamine derivatives is intrinsically linked to the broader history of aromatic nitro compounds, which began in the 19th century. chemcess.com The first synthesis of nitrobenzene (B124822) was reported by Mitscherlich in 1834. chemcess.comrushim.ru This was followed by systematic research on the nitration of benzene (B151609) to produce mono- and dinitrobenzenes in 1845. chemcess.com The development of nitration techniques, particularly the use of mixed nitric and sulfuric acids, paved the way for the synthesis of more complex and highly nitrated compounds. chemcess.comrushim.ru

The synthesis of 2,3,4,6-tetranitroaniline (B15378039) is typically achieved through the nitration of m-nitroaniline using a mixture of nitric and sulfuric acids. tandfonline.comtandfonline.com Early methods often involved harsh reaction conditions. tandfonline.com However, subsequent research has focused on developing safer and more efficient synthetic routes, with studies investigating the use of milder conditions to achieve high yields. tandfonline.comtandfonline.com A key aspect of this research has been understanding and controlling the exothermic nature of the nitration process to prevent hazardous incidents. tandfonline.comtandfonline.com

Academic Significance within Aromatic Nitro Compound Chemistry

Aromatic nitro compounds are of immense importance in both academic and industrial settings, serving as crucial intermediates in the synthesis of a wide array of products including dyes, pharmaceuticals, and explosives. researchgate.netnumberanalytics.comrsc.org The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. numberanalytics.comnih.gov

Benzenamine, tetranitro- and its derivatives are significant within this class of compounds due to their high degree of nitration. This high nitration level imparts distinct properties, making them valuable for studying structure-property relationships in energetic materials. solubilityofthings.com The reactivity of tetranitroaniline, stemming from its multiple nitro groups, allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry. ontosight.ai Research on such compounds contributes to a deeper understanding of reaction mechanisms, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. researchgate.net

Scope and Research Focus on Benzenamine, tetranitro- Isomers and Derivatives

The primary isomer of interest in research is 2,3,4,6-tetranitroaniline. ontosight.aitandfonline.comtandfonline.comnih.gov Research on this isomer has focused on its synthesis, characterization, and potential applications. ontosight.aitandfonline.comtandfonline.com The synthesis of 2,3,4,6-tetranitroaniline has been a subject of parametric studies to optimize reaction conditions and yields. tandfonline.comtandfonline.com These studies have explored the nitration of m-nitroaniline under various temperature and acid concentrations. tandfonline.com

The crystal structure of 2,3,4,6-tetranitroaniline has been determined, providing valuable data on its molecular geometry. nih.gov Research has also extended to the investigation of its derivatives. For instance, the synthesis of N-substituted derivatives of trinitroaniline (B13749157) has been explored for their potential biological activities. researchgate.net The development of new synthetic methods, such as the use of SNAr coupling reactions, has enabled the preparation of various aniline (B41778) oligomers, including tetramers. rsc.org

The table below summarizes some of the key physical and chemical properties of 2,3,4,6-tetranitroaniline.

| Property | Value |

| Molecular Formula | C6H3N5O8 ontosight.ainih.govchemnet.com |

| Molecular Weight | 273.12 g/mol nih.govchemnet.com |

| Appearance | Yellow crystalline solid ontosight.aisolubilityofthings.com |

| Melting Point | ~216-220 °C (with decomposition) usni.orglookchem.com |

| Density | ~1.825 - 1.963 g/cm³ solubilityofthings.comchemnet.com |

| Solubility | Sparingly soluble in water solubilityofthings.comusni.org |

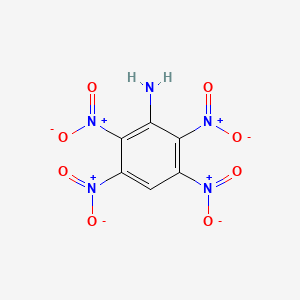

Structure

3D Structure

Properties

CAS No. |

53014-37-2 |

|---|---|

Molecular Formula |

C6H3N5O8 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2,3,5,6-tetranitroaniline |

InChI |

InChI=1S/C6H3N5O8/c7-4-5(10(16)17)2(8(12)13)1-3(9(14)15)6(4)11(18)19/h1H,7H2 |

InChI Key |

NXEMFHROMKRKEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Benzenamine, Tetranitro

Classical and Contemporary Synthesis Routes for Nitrated Anilines

The preparation of nitrated anilines, including the tetranitro derivative, has traditionally relied on electrophilic aromatic substitution reactions, primarily through the direct nitration of aniline (B41778) precursors or the amination of polynitrated aromatic compounds.

Nitration Processes and Reaction Conditions

The most common and historically significant method for the synthesis of 2,3,4,6-tetranitroaniline (B15378039) involves the direct nitration of m-nitroaniline. tandfonline.com This process typically employs a potent nitrating agent, commonly a mixed acid system of concentrated nitric acid and sulfuric acid, often with the addition of oleum (B3057394) (fuming sulfuric acid) to increase the concentration of the active nitrating species, the nitronium ion (NO₂⁺). google.com

The reaction conditions are critical to achieving high yields and purity. A parametric study of this synthesis has shown that yields ranging from 80-97% can be obtained under mild reaction conditions. tandfonline.com One established method involves dissolving m-nitroaniline in concentrated sulfuric acid, followed by the addition of a mixture of 90% nitric acid and 27-33% oleum. The temperature is carefully maintained, for instance at 75 ± 5°C, to control the exothermic reaction. tandfonline.com An alternative approach involves carrying out the reaction at a lower temperature (20-25°C) for a longer duration (3-5 days) to allow for the complete rearrangement of an intermediate N-nitramine to the C-nitro derivative. tandfonline.com

A patented improvement on this process involves preheating a solution of m-nitroaniline in sulfuric acid to a temperature above 45°C before the continuous introduction of the nitric acid/oleum mixture. google.com This method aims to prevent the accumulation of unstable intermediates and allow for better temperature control, which is crucial for safety and product purity. google.com

| Reactants | Nitrating Agent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| m-Nitroaniline, Sulfuric Acid | 90% HNO₃ / 27-33% Oleum | 75 ± 5°C | Not specified | - | tandfonline.com |

| m-Nitroaniline, Sulfuric Acid | 90% HNO₃ / 27-33% Oleum | 20-25°C | 3-5 days | 80-97% | tandfonline.com |

| m-Nitroaniline, Sulfuric Acid | Nitric Acid / Oleum | > 45°C (preheating) | Continuous | 70-75% | google.com |

Amination Pathways to Benzenamine, tetranitro- Precursors

An alternative strategy to the direct nitration of aniline derivatives is the amination of a polynitrated aromatic ring. This approach involves nucleophilic aromatic substitution (SNAr), where an amine or ammonia (B1221849) displaces a suitable leaving group on the aromatic ring, which is highly activated by the presence of multiple nitro groups.

For instance, 1,3,5-trinitrobenzene (B165232) can undergo amination with various simple aliphatic amines to yield N-alkyl-substituted 3,5-dinitroanilines. researchgate.net This reaction demonstrates the feasibility of introducing an amino group to a highly nitrated benzene (B151609) ring. While not a direct route to 2,3,4,6-tetranitroaniline, this method is crucial for synthesizing precursors. For example, the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related energetic material, is achieved through the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) with ammonia gas. researchgate.net This highlights the industrial application of amination in producing polynitroanilines.

Furthermore, oxidative nucleophilic aromatic substitution of hydrogen (SNArH) presents a more direct amination route where a C-H bond is functionalized. This has been demonstrated in the reaction of nitro-substituted heteroarenes with anilines in an open-air, transition-metal-free method. bohrium.comresearchgate.netchemrxiv.org

Precursor Chemistry and Intermediate Reactions in Benzenamine, tetranitro- Synthesis

The primary precursor for the classical synthesis of 2,3,4,6-tetranitroaniline is m-nitroaniline. The synthesis of m-nitroaniline itself is a multi-step process, typically starting from nitrobenzene (B124822). Nitrobenzene is first dinitrated to produce m-dinitrobenzene. chempedia.in The selective reduction of one of the two nitro groups in m-dinitrobenzene then yields m-nitroaniline. chempedia.inaskfilo.comdoubtnut.comscribd.com This selective reduction is a critical step and can be achieved using reagents such as sodium sulfide (B99878) or sodium polysulfide. doubtnut.comscribd.com

During the nitration of m-nitroaniline to tetranitroaniline, the formation of N-nitroamine intermediates is a key mechanistic feature. tandfonline.com It is theorized that the reaction proceeds through both C-nitration and N-nitration. The initially formed N-nitramine derivative then rearranges to the more stable C-nitro isomer in the strongly acidic reaction medium. tandfonline.com The kinetics of this rearrangement are temperature-dependent, being faster at higher temperatures. tandfonline.com

Advanced Synthetic Techniques for Benzenamine, tetranitro- and Related Structures

In response to the environmental and safety concerns associated with classical nitration methods, research has focused on developing more advanced and sustainable synthetic techniques.

Solvent-Free and Catalytic Approaches in Nitration

Solvent-free nitration using solid acid catalysts has emerged as a promising green alternative to traditional mixed-acid nitration. ijirt.org These methods aim to reduce the use of hazardous liquid acids and organic solvents. Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, can facilitate nitration under milder conditions and are often reusable. ijirt.orgresearchgate.netrsc.org While specific applications to the synthesis of 2,3,4,6-tetranitroaniline are not extensively documented, the general principles have been demonstrated for various aromatic compounds. ijirt.org

Catalytic nitration using metal catalysts, such as copper-catalyzed nitration of protected anilines, offers another milder approach. chemistryviews.org These methods can exhibit high regioselectivity and functional group tolerance. Microwave-assisted synthesis has also been explored as a way to accelerate nitration and amination reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govsemanticscholar.org

Derivatization for Complex Benzenamine, tetranitro- Analog Formation

The synthesis of complex analogs of Benzenamine, tetranitro- can be achieved through derivatization reactions. These reactions can involve the modification of the aniline starting material before nitration or the functionalization of the final tetranitroaniline product.

For example, N-substituted derivatives can be prepared by starting with the appropriately substituted aniline. The synthesis of Tetryl (B1194171) (N-methyl-N,2,4,6-tetranitroaniline) involves the nitration of N,N-dimethylaniline. wikipedia.org

Another approach to creating more complex structures is through coupling reactions. The Ullmann condensation, a copper-promoted reaction, can be used to form C-N bonds between an aryl halide and an amine. wikipedia.orgthermofisher.comorganic-chemistry.org This could potentially be applied to couple a polynitroaryl halide with an amine to generate complex derivatives. While specific examples involving 2,3,4,6-tetranitroaniline are scarce in the literature, the general applicability of such reactions to activated aryl halides suggests their potential in synthesizing novel, complex analogs.

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| Benzenamine, tetranitro- | 2,3,4,6-tetranitroaniline | C₆H₃N₅O₈ |

| m-Nitroaniline | 3-Nitroaniline | C₆H₆N₂O₂ |

| Nitric Acid | - | HNO₃ |

| Sulfuric Acid | - | H₂SO₄ |

| Oleum | Fuming sulfuric acid | H₂S₂O₇ |

| m-Dinitrobenzene | 1,3-Dinitrobenzene | C₆H₄N₂O₄ |

| Nitrobenzene | - | C₆H₅NO₂ |

| Sodium Sulfide | - | Na₂S |

| Sodium Polysulfide | - | Na₂Sₓ |

| 1,3,5-Trinitrobenzene | TNB | C₆H₃N₃O₆ |

| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | C₆H₆N₆O₆ |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | TCTNB | C₆Cl₃N₃O₆ |

| Ammonia | - | NH₃ |

| Tetryl | N-methyl-N,2,4,6-tetranitroaniline | C₇H₅N₅O₈ |

| N,N-Dimethylaniline | - | C₈H₁₁N |

Molecular Structure, Conformation, and Electronic Properties: Advanced Investigations of Benzenamine, Tetranitro

Quantum Chemical and Computational Studies

Quantum chemical calculations have proven to be an invaluable tool in understanding the fundamental properties of tetranitroaniline at the atomic level. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Electronic Structure Elucidation and Molecular Orbital Analysis

Time-dependent density functional theory (TD-DFT) and multiconfigurational ab initio methods have been employed to calculate the electronic excitation energies and potential energy surfaces of related nitroaromatic compounds. figshare.com These studies investigate the lowest singlet (S0, S1) and triplet (T1, T2) electronic states, with a particular focus on the relaxation pathways from the first excited singlet state (S1) and the regions of nonadiabatic transitions that lead to the decay of the S1 population. figshare.com For similar nitroarenes, it has been found that relaxation from the S1 state involves out-of-plane rotation and pyramidalization of a nitro group. figshare.comacs.org

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule requires less energy to undergo electronic transitions, indicating higher reactivity. nih.govjwent.net Computational studies on related nitroaromatic compounds have shown that the HOMO-LUMO gap can be used to predict bond-breaking events. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the most stable arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. pennylane.aimdpi.com This equilibrium geometry is the foundational starting point for many simulations of molecular properties. pennylane.ai Various computational methods, including empirical force field methods, semi-empirical methods, and ab initio methods like Hartree-Fock and Density Functional Theory (DFT), are used for this purpose. mdpi.com

For 2,3,4,6-tetranitroaniline (B15378039), X-ray crystallography has revealed that the molecule is not planar. iucr.org The nitro groups at positions 2, 3, and 4 are rotated out of the plane of the benzene (B151609) ring by approximately 45°, 64°, and 19°, respectively. iucr.org These significant rotations are a result of steric hindrance between the bulky nitro groups. researchgate.net In contrast, the nitro group at position 6 is only slightly rotated. researchgate.net The carbon-carbon bonds within the benzene ring also show deviations from the standard 1.40 Å, with those adjacent to the amine group being longer, averaging 1.43 Å, while the others are shorter, around 1.37 Å. iucr.org

Table 1: Crystallographic Data for 2,3,4,6-Tetranitroaniline

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.27 |

| b (Å) | 11.06 |

| c (Å) | 12.27 |

| β (°) | 98.8 |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.86 |

| Measured Density (g·cm⁻³) | 1.87 |

Data sourced from Dickinson et al. (1966) iucr.org

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, which play a crucial role in determining the physical properties of the solid. In nitroaromatic compounds, hydrogen bonding is a significant factor. For instance, in related trinitroanilines, intramolecular hydrogen bonding between the amine (NH) group and an adjacent nitro group contributes to the stability of the crystal lattice. rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide experimental data that complements computational studies, offering a more complete picture of the molecular structure and properties of tetranitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. wikipedia.orgunchainedlabs.com These vibrations provide a characteristic "fingerprint" that can be used to identify a compound and gain information about its functional groups and bonding. unchainedlabs.comresearchgate.net

The vibrational spectra of nitroaromatic compounds are characterized by the stretching and bending modes of the nitro (NO₂) and amine (NH₂) groups. researchgate.net The NH stretching frequency in the IR spectrum is particularly sensitive to hydrogen bonding; an increase in hydrogen bond strength typically leads to a decrease in this frequency. scispace.com

In the context of polyaniline, a related polymer, Raman spectroscopy has been used to study its different oxidation states. researchgate.netacs.org The technique is sensitive to the presence of protonated segments and can monitor doping processes. researchgate.net While specific IR and Raman data for Benzenamine, tetranitro- is limited in the provided results, the analysis of related nitroanilines and polyanilines provides a framework for interpreting its vibrational spectra. icm.edu.plnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a fundamental technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the angles and intensities of this diffraction pattern, a three-dimensional model of the electron density within the crystal can be generated. wikipedia.orgnih.gov This electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing definitive insight into the molecule's solid-state conformation.

For 2,3,4,6-tetranitroaniline, a specific isomer of Benzenamine, tetranitro-, single-crystal X-ray diffraction studies have provided detailed structural information. iucr.orgiucr.org The analysis reveals that the compound crystallizes in the monoclinic system, specifically in the P21/c space group. iucr.orgnih.gov Key crystallographic parameters determined from this analysis are summarized in the table below.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃N₅O₈ | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/c | iucr.orgnih.gov |

| a (Å) | 7.27 | iucr.orgnih.gov |

| b (Å) | 11.06 | iucr.orgnih.gov |

| c (Å) | 12.27 | iucr.orgnih.gov |

| β (°) | 98.8 | nih.gov |

| Z | 4 | iucr.orgnih.gov |

| Calculated Density (g/cm³) | 1.86 | iucr.org |

| Measured Density (g/cm³) | 1.87 | iucr.org |

The structural analysis indicates that the molecule is not planar. iucr.org This distortion is a result of steric hindrance caused by the multiple bulky nitro groups. The nitro groups at positions C(2), C(3), and C(4) are rotated out of the benzene ring's plane by 45°, 64°, and 19°, respectively. iucr.org Furthermore, the carbon-carbon bond lengths within the benzene ring are not uniform; the bonds adjacent to the amine group have an average length of 1.43 Å, while the others average 1.37 Å. iucr.org This structural crowding and the presence of both electron-donating (amine) and electron-withdrawing (nitro) groups create a complex electronic environment and the potential for intra- and intermolecular interactions. iucr.org

Mass Spectrometry for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. spiedigitallibrary.org The process involves ionizing a chemical compound to generate charged molecular ions or fragments and then separating these ions based on their m/z ratio to produce a mass spectrum. chemguide.co.ukwikipedia.org This spectrum provides valuable information, including the molecular weight of the analyte from the molecular ion peak and structural details from the fragmentation pattern. wikipedia.orglibretexts.org

For Benzenamine, tetranitro-, the molecular formula is C₆H₃N₅O₈, corresponding to a molecular weight of approximately 273.12 g/mol . nih.govnih.gov In a mass spectrometry experiment, the molecular ion (M+) peak would therefore be expected at an m/z value corresponding to this mass.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃N₅O₈ | nih.govnih.gov |

| Molecular Weight (g/mol) | 273.12 | nih.govnih.gov |

| Expected Molecular Ion Peak (M+) [m/z] | ~273 | nih.govnih.gov |

While the molecular ion peak provides confirmation of the compound's identity, the fragmentation pattern offers deeper structural insights. chemguide.co.uk Energetically unstable molecular ions can break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The specific pattern of these fragments is characteristic of the molecule's structure. For aromatic nitro compounds, fragmentation often involves the loss of nitro (–NO₂) groups, as well as other characteristic cleavages of the aromatic ring system. However, detailed, publicly available mass spectra detailing the specific fragmentation pathways for Benzenamine, tetranitro- are not extensively documented in the reviewed literature. Studies on similar but distinct molecules, such as Tetryl (B1194171) (N-methyl-N,2,4,6-tetranitroaniline), have shown complex fragmentation processes, including rearrangements and the formation of stable ions like the 2,4,6-trinitrophenoxide anion. nih.gov

Reactivity and Reaction Mechanisms of Benzenamine, Tetranitro

Nucleophilic Aromatic Substitution Pathways

The high electrophilicity of the aromatic ring in tetranitroaniline, a result of the cumulative electron-withdrawing effect of the four nitro groups, makes it highly activated towards nucleophilic aromatic substitution (SNAr). nih.govcdc.gov This reaction is a fundamental process for modifying the structure of such electron-deficient aromatic compounds. google.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. commonorganicchemistry.com In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. cdc.govcommonorganicchemistry.com The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro groups, particularly those at the ortho and para positions relative to the site of attack. commonorganicchemistry.com In the second, typically fast, step, the leaving group is expelled, restoring the aromaticity of the ring.

In the context of tetranitroaniline, while the amino group is a poor leaving group, the nitro groups themselves can be displaced under certain conditions, especially when a good nucleophile is employed. For instance, in related polynitroanilines such as N-butyl-2,4,6-trinitroaniline, nucleophilic aromatic substitution of a nitro group by a hydroxide (B78521) ion has been observed as a key degradation pathway in basic conditions. ontosight.ai This suggests that tetranitroaniline could undergo similar reactions with strong nucleophiles, leading to the substitution of one of its nitro groups. The presence of four nitro groups offers multiple potential sites for nucleophilic attack.

Reduction and Oxidation Reactions of Nitro Groups

The nitro groups of tetranitroaniline are readily susceptible to reduction, a common transformation for aromatic nitro compounds. wikipedia.org The reduction of nitroarenes to the corresponding anilines is a synthetically important reaction. youtube.com Several methods are available for this transformation, and the choice of reagent can sometimes allow for selective reduction.

Common reagents and methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comyoutube.com

Metal-Acid Systems : A classic and mild method involves the use of metals like iron (Fe) or tin (Sn) in the presence of an acid, such as hydrochloric acid (HCl). youtube.comyoutube.com Zinc (Zn) in acetic acid also provides a mild alternative. commonorganicchemistry.com

Other Reducing Agents : Sodium hydrosulfite and sodium sulfide (B99878) can also be used, with the latter sometimes offering selectivity in the reduction of dinitro compounds. wikipedia.org

It is important to note that the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), for the reduction of aromatic nitro compounds to anilines is generally avoided as it tends to favor the formation of azo compounds. commonorganicchemistry.com The complete reduction of all four nitro groups on tetranitroaniline would yield a tetra-aminobenzene derivative.

Conversely, the amino group of an aniline (B41778) can be oxidized to a nitro group, though this is less common than the reduction of nitro compounds. reddit.com Reagents like trifluoroperacetic acid have been used for such oxidations. reddit.com Tetranitroaniline itself is considered a strong oxidizing agent, a characteristic common to nitroaryl derivatives. noaa.gov

Mechanisms of Thermal and Chemical Decomposition

Tetranitroaniline is a high-energy material and is sensitive to heat. nih.govnoaa.gov Its thermal decomposition is a complex process that can be initiated by heat or shock. The compound melts with decomposition at approximately 216-217°C and has an ignition point of around 220°C. noaa.gov While its decomposition due to heat alone is not always explosive, it can be, particularly under conditions of rapid heating or confinement. nih.govnoaa.gov

At high temperatures, a primary decomposition pathway is believed to involve the homolytic cleavage of the carbon-nitro (C-NO₂) bond. This generates nitrogen dioxide (NO₂) and a highly reactive aryl radical, initiating a cascade of further reactions that produce gaseous products.

The chemical stability of tetranitroaniline is also a significant consideration. Aromatic nitro compounds, especially those with multiple nitro groups, can undergo explosive decomposition in the presence of bases like sodium hydroxide. noaa.gov This reactivity is attributed to the increased susceptibility to nucleophilic attack and subsequent decomposition pathways under basic conditions.

During the synthesis of tetranitroaniline by the nitration of meta-nitroaniline, the formation of an unstable nitramine intermediate has been reported. google.com If this intermediate accumulates and is heated, it can decompose, creating a potential hazard. google.com

| Decomposition Parameter | Value/Observation |

| Melting Point | 216-217°C (with decomposition) noaa.gov |

| Ignition Point | 220°C noaa.gov |

| Thermal Decomposition Mechanism | C-NO₂ bond homolysis at high temperatures |

| Chemical Instability | Can explode in the presence of strong bases noaa.gov |

| Synthetic Hazard | Decomposition of nitramine intermediate google.com |

Derivatization Reactions for Functionalization and Analytical Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar but more easily detectable or separable structure. free.frgreyhoundchrom.com For analytical purposes, such as in gas chromatography (GC), derivatization can increase the volatility and thermal stability of polar compounds, leading to improved chromatographic performance. free.fr

The functional groups of tetranitroaniline, namely the primary amino group and the nitro groups, are potential sites for derivatization.

Amino Group Derivatization : The primary amino group can undergo a variety of reactions.

Acylation : Reaction with acylating agents, such as acid anhydrides or acid chlorides (e.g., trifluoroacetic anhydride), can convert the amino group into an amide. nih.gov

Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons of the amino group with trimethylsilyl (B98337) (TMS) groups, a common technique to increase volatility for GC analysis. colab.ws

Reduction of Nitro Groups : As discussed in section 4.2, the nitro groups can be reduced to amino groups. This transformation itself can be considered a functionalization step, as the resulting polyamine can be further derivatized.

Environmental Fate, Transport, and Remediation Research Pertaining to Benzenamine, Tetranitro and Analogs

Biodegradation Pathways and Microbial Transformations

Benzenamine, tetranitro-, also known as tetryl (B1194171), is a synthetic nitroaromatic explosive compound that is not naturally found in the environment. nih.gov Its presence in soil and water is primarily a result of past military activities, including manufacturing, and loading, assembly, and packing (LAP) operations. researchgate.netresearchgate.net While no longer in production in the United States, existing stockpiles and historical contamination continue to be a source of environmental concern. nih.gov

The biodegradation of tetryl has been observed under various conditions, indicating that microbial processes can play a role in its natural attenuation. researchgate.net Research has shown that a variety of microorganisms are capable of metabolizing explosive compounds like tetryl, though the extent of degradation can range from simple biotransformation to complete mineralization. researchgate.net

In a laboratory setting, the complete removal of tetryl from contaminated soil has been demonstrated within a three-month period in a soil slurry reactor supplemented with molasses as a cosubstrate. researchgate.net Analysis of the aqueous phase of this slurry revealed the formation of several metabolites, including:

Trinitro-n-methylaniline

Trinitrobenzeneamine

Dinitrobenzenediamine

Nitroaniline

Aniline (B41778) researchgate.net

Notably, these intermediate metabolites did not persist in the reactor system for more than a week after their appearance. researchgate.net In a control reactor without the added carbon source, no significant degradation of tetryl was observed, highlighting the importance of co-metabolism in its microbial breakdown. researchgate.net

Further studies have explored the enzymatic basis for the degradation of nitroaromatic compounds. Xenobiotic reductases, such as XenA and XenB found in Pseudomonas species, have been shown to transform a range of explosives. nih.gov While these enzymes have demonstrated activity on related nitramine explosives, their specific action on tetryl continues to be an area of research. nih.gov The reduction of nitro groups is a key step in the microbial transformation of many nitroaromatic compounds. researchgate.net

The mutagenic properties of tetryl have been demonstrated in several microbial test systems, including Neurospora crassa, Salmonella typhimurium, and Saccharomyces cerevisiae, where it was found to be a direct-acting mutagen. nih.gov This underscores the environmental health concerns associated with its presence and the importance of understanding its degradation pathways.

Table 1: Tetryl Biodegradation Metabolites

| Metabolite | Persistence in Reactor System |

| Trinitro-n-methylaniline | Less than one week |

| Trinitrobenzeneamine | Less than one week |

| Dinitrobenzenediamine | Less than one week |

| Nitroaniline | Less than one week |

| Aniline | Less than one week |

Photolytic and Hydrolytic Degradation Mechanisms

The environmental persistence of Benzenamine, tetranitro- is significantly influenced by abiotic degradation processes, particularly photolysis and hydrolysis. researchgate.net Research has demonstrated that tetryl is susceptible to breakdown when exposed to sunlight. nih.gov

The rate of degradation of tetryl in buffered solutions is markedly increased—by approximately an order of magnitude—when exposed to sunlight compared to dark conditions. nih.gov This suggests that photolysis is a key mechanism for the transformation of tetryl in sunlit surface waters. nih.gov The high absorption of photon energy by the nitro (–NO2) groups present in nitroaromatic explosive molecules is the primary driver for their photodegradation. vu.edu.au This energy absorption can lead to the dissociation of molecular bonds, breaking the compound down into simpler molecules. vu.edu.au

Studies on the photodegradation of other nitroaromatic compounds provide further insight into potential transformation pathways. For instance, the photolysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) under simulated sunlight and UV light has been shown to produce a variety of degradation products. nih.gov While the specific photoproducts of tetryl are not detailed in the provided search results, the general mechanisms of nitro group reduction and other molecular rearrangements observed in similar compounds are likely relevant. nih.gov

The use of advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, has been explored for the degradation of nitroaromatic compounds. vu.edu.au These processes, often initiated by UV light in the presence of agents like hydrogen peroxide or ozone, can significantly accelerate the breakdown of these contaminants. vu.edu.au

Adsorption and Mobility in Environmental Matrices

The transport and fate of Benzenamine, tetranitro- in the environment are significantly governed by its adsorption to soil and sediment particles. Adsorption, the process by which a chemical binds to a solid surface, influences its mobility, bioavailability, and susceptibility to degradation. fera.co.uk

The mobility of organic compounds in soil is often inversely related to their adsorption. scialert.net Compounds that adsorb strongly to soil particles are less likely to leach into groundwater or be transported by surface runoff. fera.co.uk The organic carbon content of the soil is a primary factor influencing the adsorption of many organic chemicals. service.gov.uk The distribution of a chemical between the solid and aqueous phases is described by the adsorption coefficient (Kd), which can be normalized to the organic carbon content to yield the organic carbon-normalized adsorption coefficient (KOC). service.gov.uk

For ionizable compounds, such as some pesticides, soil pH plays a crucial role in adsorption, as it affects the charge of both the chemical and the soil surfaces. researchgate.net While the specific adsorption behavior of tetryl is not detailed in the provided search results, the principles governing the sorption of other nitroaromatic and explosive compounds are applicable. The partitioning and binding of substances to soil components are critical for assessing their environmental fate. service.gov.uk

The mobility of pesticides, for example, generally decreases as the organic matter content of the soil increases due to enhanced adsorption. scialert.net Conversely, some highly fluorinated compounds, which can exist as anions, exhibit greater mobility in the environment due to their higher water solubility. service.gov.uk Understanding the adsorption and desorption characteristics of tetryl is essential for predicting its potential to contaminate groundwater and for developing effective remediation strategies. fera.co.uk

Table 2: Factors Influencing Adsorption and Mobility

| Factor | Influence on Adsorption | Influence on Mobility |

| Soil Organic Matter | Generally increases adsorption for non-polar compounds. service.gov.uk | Generally decreases mobility. scialert.net |

| Soil pH | Affects the charge of ionizable compounds and soil surfaces, influencing electrostatic interactions. researchgate.net | Can increase or decrease mobility depending on the compound and soil properties. |

| Clay Content | Can contribute to adsorption, particularly for certain types of compounds. service.gov.uk | Can decrease mobility. |

| Water Solubility | Less soluble compounds tend to adsorb more strongly. | Higher solubility can lead to greater mobility. service.gov.uk |

Research on Environmental Detection and Monitoring Methodologies

Effective monitoring of Benzenamine, tetranitro- (tetryl) in the environment is crucial for assessing contamination levels and ensuring the efficacy of remediation efforts. unece.org Various analytical methods have been developed and employed for the detection and quantification of tetryl and other nitroaromatic explosives in environmental samples such as soil and water.

A common and established technique for analyzing nitroaromatic compounds is high-performance liquid chromatography (HPLC), as outlined in EPA Method 8330B. epa.gov This method is suitable for both aqueous and solid samples and includes procedures for different concentration levels, from direct injection for high-level samples to solid-phase extraction for low-level detection. epa.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the detection of tetryl and its metabolites. researchgate.netresearchgate.net

Recent research has focused on developing more rapid, cost-effective, and field-portable detection methods. One promising approach involves the use of electrochemical sensors. A study published in 2024 detailed the development of an electrochemical sensor using boron-doped sp2-rich dendrite-like carbon nanowalls for the rapid detection of tetryl. mostwiedzy.pl This sensor demonstrated high sensitivity and a low detection limit of 17 parts per billion (ppb) in both laboratory and real environmental samples. mostwiedzy.pl

Another innovative approach utilizes plants for environmental monitoring. Researchers have developed transgenic plants that can detect organic pollutants like PCBs and endocrine-disrupting chemicals. globalplantcouncil.org While not yet specifically applied to tetryl, this technology offers a potential low-cost method for monitoring the toxicity of contaminated sites. globalplantcouncil.org

Solid-phase microextraction (SPME) coupled with gas chromatography is another technique that has been successfully used for the trace analysis of explosive residues in water samples. researchgate.net These evolving methodologies provide a range of options for the comprehensive monitoring of tetryl contamination.

Table 3: Environmental Detection Methods for Tetryl

| Method | Principle | Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. epa.gov | Quantification in soil and water samples. epa.gov | Established EPA method, suitable for various concentration levels. epa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography and identification by mass-to-charge ratio. researchgate.netresearchgate.net | Identification of tetryl and its metabolites. researchgate.net | High specificity and sensitivity. researchgate.netresearchgate.net |

| Electrochemical Sensor | Measures changes in electrical properties due to chemical reactions at an electrode surface. mostwiedzy.pl | Rapid on-site detection in water. mostwiedzy.pl | Fast, low-cost, and portable. mostwiedzy.pl |

| Plant-based Monitoring | Utilizes transgenic plants with receptors that respond to specific pollutants. globalplantcouncil.org | Potential for in-situ toxicity screening. globalplantcouncil.org | Inexpensive, requires minimal sample preparation. globalplantcouncil.org |

| Solid-Phase Microextraction (SPME) | Extraction and preconcentration of analytes onto a coated fiber. researchgate.net | Trace analysis in water samples. researchgate.net | Effective for concentrating low levels of contaminants. researchgate.net |

Advanced Analytical Methodologies for Benzenamine, Tetranitro Detection and Quantification

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for separating Benzenamine, tetranitro- from complex sample matrices. nih.gov Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for the analysis of nitroaromatic compounds.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. However, many nitroaniline derivatives can be thermolabile, which requires careful optimization of GC conditions or derivatization prior to analysis. chromatographyonline.com For the analysis of aniline (B41778) derivatives, capillary columns are preferred over packed columns to avoid peak asymmetry caused by the interaction of polar analytes with the solid support. uw.edu.pl A nitrogen-phosphorus detector (NPD) is often used for its selectivity towards nitrogen-containing compounds, minimizing false positives. epa.gov When analyzing unfamiliar samples, confirmation using a second GC column or a more definitive technique like mass spectrometry is recommended. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for analyzing thermally unstable and non-volatile compounds, making it well-suited for many nitroaromatics. nih.govchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of nitroaniline isomers. sielc.com The separation is typically achieved on C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov UV detection is frequently used, with the wavelength set to capture the absorbance of the nitroaniline compounds. nih.govnih.gov Due to the limited sensitivity of direct injection for samples with low concentrations, a pre-concentration step is often necessary. thermofisher.com

Table 1: Typical Chromatographic Conditions for Nitroaniline Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| GC | 30 m x 0.25 mm fused silica (B1680970) capillary column (e.g., SE-54) | Helium | Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| HPLC | Agilent TC-C18 | Acetonitrile/Water (30/70 v/v) | UV (225 nm) | nih.gov |

| HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | MS-compatible (with formic acid) | sielc.com |

Electrochemical Sensing and Detection Principles

Electrochemical methods offer a sensitive and rapid approach for the detection of nitroaromatic explosives like Benzenamine, tetranitro-. These techniques are based on the redox properties of the nitro groups within the molecule. mostwiedzy.pl The principle involves converting the chemical energy from the interaction between the analyte and a chemically selective sensor into a measurable analytical signal. mostwiedzy.pl

Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry, are commonly used. crystalpen.in In these methods, the electrochemical reduction of the nitro groups on the surface of an electrode generates a current that is proportional to the concentration of the analyte. For instance, the explosive Tetryl (B1194171) (N-methyl-N-2,4,6-trinitroaniline) exhibits a primary reduction peak at a potential of -0.18V when analyzed by cyclic voltammetry using a Glassy Carbon electrode. crystalpen.in The presence of only cathodic peaks indicates an irreversible electrochemical reaction. crystalpen.in The choice of electrode material is critical, with materials like boron-doped diamond/graphene nanowalls showing high electroactivity for detecting nitroaromatic explosives in complex matrices. mostwiedzy.plresearchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To enhance the specificity and achieve unambiguous identification of analytes, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly sensitive and selective detection capabilities of MS. mdpi.com This technique is highly recommended for the absolute identification of target analytes, especially in unfamiliar samples. epa.gov For thermally labile compounds like some explosives, on-column injection techniques can be used to preserve the integrity of the analyte. gcms.cz The mass spectrometer identifies compounds based on their unique mass spectra, which can be compared against spectral libraries for confirmation. epa.govnih.gov Even when peaks co-elute in the chromatogram, deconvolution software can often extract the individual mass spectra, allowing for the identification of each component. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of polar and non-volatile compounds that are not amenable to GC. d-nb.info The direct injection of aqueous samples is often possible, simplifying sample preparation. d-nb.info Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for the MS detection of explosives, as it can provide better sensitivity than electrospray ionization (ESI) for these compounds. thermofisher.com LC-MS/MS, which uses tandem mass spectrometry, offers even greater selectivity and sensitivity, making it a powerful tool for trace analysis in complex environmental matrices. d-nb.infotechnologynetworks.com

Table 2: Comparison of Hyphenated Techniques for Nitroaromatic Analysis

| Technique | Advantages | Considerations | Reference |

|---|---|---|---|

| GC-MS | High specificity for compound identification; extensive spectral libraries available. | Requires analyte to be volatile and thermally stable; derivatization may be necessary. | epa.govgcms.cz |

| LC-MS | Suitable for non-volatile and thermally labile compounds; direct injection of aqueous samples possible. | Ionization efficiency can be matrix-dependent; mass spectra can be complex due to adduct formation. | d-nb.infothermofisher.com |

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical step to isolate and concentrate Benzenamine, tetranitro- from the sample matrix and remove potential interferences prior to analysis. chromatographyonline.comscispace.com

Sample Preparation: Common extraction techniques for nitroanilines from water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.commdpi.com SPE is often favored as it can provide higher recoveries and has a greater potential for automation compared to LLE. scispace.com For solid samples like soil, extraction with a solvent such as acetonitrile followed by sonication is a common procedure. thermofisher.com After extraction, a cleanup step may be necessary to remove interfering substances. epa.gov

Derivatization Strategies: Derivatization is a chemical modification of the analyte to improve its analytical performance. iu.edunih.gov For GC analysis of polar or thermolabile compounds like nitroanilines, derivatization can be employed to increase their volatility and thermal stability. chromatographyonline.comjfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. iu.edujfda-online.com For example, pentafluoropropionic anhydride (B1165640) (PFPA) can be used as an acylating agent to derivatize aniline compounds before analysis. nih.gov Derivatization can also be used to enhance detector response or to introduce a specific tag for more selective detection. jfda-online.com In HPLC, derivatization can be used to improve sensitivity, particularly for compounds that lack a strong chromophore for UV detection or ionize poorly in MS. nih.gov

Emerging Research Frontiers and Future Perspectives on Benzenamine, Tetranitro Chemistry

Novel Synthetic Approaches and Green Chemistry Principles in Nitrated Aniline (B41778) Synthesis

The synthesis of highly nitrated anilines, including tetranitroaniline derivatives, is an area of continuous research, driven by the need for more efficient, safer, and environmentally benign processes. Traditional nitration methods often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant environmental and safety risks. rsc.org Modern synthetic strategies are increasingly focused on adopting the principles of green chemistry to mitigate these issues.

Green Chemistry Approaches:

Green chemistry principles are being applied to the synthesis of nitrated anilines to reduce waste, avoid hazardous reagents, and improve energy efficiency. imist.maroyalsocietypublishing.org Key strategies include:

Safer Solvents and Reagents: Replacing conventional hazardous solvents like benzene (B151609) with greener alternatives such as water, ionic liquids, or supercritical fluids is a primary focus. royalsocietypublishing.org For instance, nitration reactions have been successfully carried out in aqueous media, avoiding the use of chlorinated solvents. imist.ma The use of solid acid catalysts like montmorillonite (B579905) K-10 can facilitate solvent-free cyclization and oxidation steps in the synthesis of related nitrogen-containing heterocycles. innovareacademics.in

Alternative Nitrating Agents: Research is ongoing to replace traditional nitrating agents with more environmentally friendly options. Calcium nitrate (B79036) in acetic acid has been explored as a regioselective nitrating agent, offering a greener alternative to the conventional sodium nitrate and concentrated sulfuric acid mixture. innovareacademics.in

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are being investigated as energy-efficient alternatives to conventional heating. rsc.orginnovareacademics.inumb.edu These methods can lead to faster reaction rates and higher yields. innovareacademics.in

Novel Synthetic Routes:

Beyond green chemistry modifications to traditional methods, researchers are exploring entirely new synthetic pathways to nitrated anilines. One approach involves the nucleophilic aromatic substitution of di- or trinitrobenzene derivatives. For example, tetranitroazacalix scispace.comarenes have been synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) with 1,3-diaminobenzenes. researchgate.net Additionally, the synthesis of di, tri, and tetranitrodiphenylamines has been achieved by passing nitroanilines and chloronitrobenzenes through a base-activated alumina (B75360) column. researchgate.net

These novel approaches, combined with the principles of green chemistry, are paving the way for the development of more sustainable and efficient methods for producing Benzenamine, tetranitro- and other nitrated anilines.

Advanced Theoretical Modeling and Predictive Studies in Nitroaromatic Chemistry

Computational chemistry plays a pivotal role in understanding the properties and reactivity of nitroaromatic compounds like Benzenamine, tetranitro-. Advanced theoretical modeling and predictive studies offer valuable insights that can guide the synthesis of new materials and predict their behavior, reducing the need for extensive and potentially hazardous experimental work. scispace.comsid.ir

Predicting Physicochemical Properties and Toxicity:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological and physicochemical properties of nitroaromatic compounds. sid.irresearchgate.net These models establish correlations between the molecular structure of a compound and its activity or property. For instance, QSAR models have been developed to predict the toxicity of nitroaromatic compounds, which is crucial for assessing their environmental impact and handling safety. sid.irresearchgate.netnih.gov

Key descriptors used in these models include:

Number of alkyl and nitro groups. sid.ir

Molecular weight. sid.ir

Steric and electronic parameters. nih.gov

By analyzing these descriptors, researchers can build statistically reliable models to predict endpoints like the 50% lethal dose (LD50). sid.irresearchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that provide detailed insights into the structure-toxicity relationships of nitroaromatic compounds. nih.gov

Modeling Reactivity and Energetic Properties:

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, reactivity, and energetic properties of nitroaromatic compounds. scispace.comnih.gov DFT calculations can be used to determine:

Heats of Explosion: Models have been developed to predict the heats of explosion of nitroaromatic compounds based on parameters like NBO charges and 15N NMR chemical shifts of the nitro groups. scispace.com

Detonation Performance: The Kamlet-Jacobs equations, utilizing density and heat of formation data obtained from DFT calculations, can predict detonation velocity and pressure. nih.gov

Stability: The stability of nitroaromatic compounds can be assessed by analyzing bond dissociation energies, with the N-NO2 bond often identified as the trigger bond in thermolysis. nih.gov

The development of specialized computational packages, such as the High Accuracy atomistic Simulation package for Energetic Materials (HASEM), is further enhancing the ability to perform high-throughput calculations and design new energetic materials with a balance of performance and stability. nih.gov

Interactive Table: Predicted Properties of Nitroaromatic Compounds

| Compound Class | Predicted Property | Modeling Technique | Key Descriptors |

| Nitroaromatics | Toxicity (LD50) | QSAR | Number of alkyl/nitro groups, molecular weight |

| Nitroaromatics | Heat of Explosion | QSPR, DFT | NBO charges, 15N NMR chemical shifts |

| Nitroaromatics | Detonation Velocity/Pressure | DFT, Kamlet-Jacobs equations | Density, heat of formation |

| Nitroaromatics | Thermal Stability | DFT | Bond dissociation energies (e.g., N-NO2) |

Innovative Analytical Tools for Trace Detection and Speciation

The ability to detect and identify trace amounts of nitroaromatic compounds, including Benzenamine, tetranitro-, is crucial for environmental monitoring, forensic investigations, and security applications. researchgate.net Researchers are continuously developing more sensitive, selective, and portable analytical tools to meet these demands.

Established and Emerging Detection Techniques:

A variety of analytical techniques are employed for the detection of nitroaromatic explosives. While established methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Mobility Spectrometry (IMS) are reliable, they can be expensive, time-consuming, and not always suitable for on-site analysis. researchgate.netacs.org

To address these limitations, innovative approaches are being explored:

Fluorescence-Based Sensors: These sensors offer high sensitivity, rapid response, and portability. rsc.org They work on the principle of fluorescence quenching upon interaction with nitroaromatic compounds. Various materials, including metal-organic frameworks, covalent organic polymers, and quantum dots, are being investigated for this purpose. rsc.org

Surface-Enhanced Raman Scattering (SERS): SERS provides a highly sensitive and specific detection method. acs.org The formation of a colored Janowsky complex between a reagent and a nitroaromatic explosive can be detected with high sensitivity using SERS. acs.org

Electrochemical Sensors: These sensors offer a cost-effective and portable option for detecting nitroaromatic compounds. researchgate.net

Speciation of Nitroaromatic Compounds:

Speciation, the identification of the different forms or species of a compound, is critical for understanding the environmental fate and toxicity of nitroaromatics. For instance, different isomers or degradation products of Benzenamine, tetranitro- may have varying levels of toxicity and mobility in the environment.

Advanced analytical techniques are being developed to facilitate the speciation of nitroaromatic compounds:

Gas Chromatography-Quartz Crystal Microbalance (GC-QCM): This method has been used for the quantification of nitrobenzene (B124822) and nitrotoluene isomers in landfill gas, offering a less expensive alternative to GC-MS. nih.gov

Photochemical Trajectory Models (PTM): These models, which utilize comprehensive chemical mechanisms like the Master Chemical Mechanism (MCM), can simulate the speciation of hundreds of organic nitrates, peroxynitrates, and nitroaromatic compounds in the atmosphere. copernicus.org

Derivatization followed by GC-MS: Silylation of nitroaromatic compounds before analysis by GC-MS can enhance their detection and help in distinguishing between different species. researchgate.net

Interactive Table: Analytical Techniques for Nitroaromatic Compounds

| Technique | Application | Advantages |

| Fluorescence Spectroscopy | Trace Detection | High sensitivity, rapid response, portability. rsc.org |

| Surface-Enhanced Raman Scattering (SERS) | Trace Detection | High sensitivity and specificity. acs.org |

| Gas Chromatography-Quartz Crystal Microbalance (GC-QCM) | Speciation | Inexpensive alternative to GC-MS. nih.gov |

| Photochemical Trajectory Models (PTM) | Speciation | Simulates complex atmospheric chemistry. copernicus.org |

| Derivatization with GC-MS | Speciation and Detection | Enhanced detection and speciation capabilities. researchgate.net |

Interdisciplinary Research Directions (e.g., environmental forensics, advanced materials as chemical intermediates)

The study of Benzenamine, tetranitro- and related nitroaromatic compounds extends beyond traditional chemistry, intersecting with various disciplines to address complex challenges in environmental science and materials science.

Environmental Forensics:

Environmental forensics utilizes scientific techniques to identify the source, age, and transformation of environmental contaminants. core.ac.uk In the context of nitroaromatic compounds, which can be persistent pollutants from industrial activities or military sites, environmental forensics plays a crucial role in site characterization and remediation.

Key interdisciplinary approaches include:

Compound-Specific Isotope Analysis (CSIA): This powerful tool analyzes the isotopic composition (e.g., of carbon and nitrogen) of contaminants to trace their origins and understand their degradation pathways. europa.eu A new analytical procedure has been established for the analysis of C and N isotopes in soil-bound nitroaromatic compounds. europa.eu

Dendroecology: The study of tree rings can provide a historical record of environmental contamination. usda.govtandfonline.com Trees can absorb contaminants from the soil and groundwater, and analysis of the chemical composition of their annual rings can help to date environmental releases. usda.gov

Advanced Materials and Chemical Intermediates:

Benzenamine, tetranitro- and other nitroaromatic compounds serve as important intermediates in the synthesis of a wide range of advanced materials. ontosight.ai Their highly functionalized nature makes them versatile building blocks in organic synthesis.

Interdisciplinary research in this area focuses on:

Energetic Materials: Due to their high energy density, nitroanilines are investigated as components in advanced propellants and explosives. ontosight.ai

Pharmaceuticals: The unique chemical structure of nitroaromatic compounds makes them candidates for the synthesis of novel pharmaceuticals, including antimicrobial and anticancer agents. ontosight.airesearchgate.net

Dyes and Pigments: Nitroanilines can be used as precursors for the synthesis of various dyes and pigments. ontosight.aiontosight.ai

Polymers and Functional Materials: Nitroaromatic compounds can be incorporated into polymers to create materials with specific electronic or optical properties. For example, tetraaniline, a related compound, has been studied for its use in molecular switches and sensors. acs.org

The interdisciplinary nature of research on Benzenamine, tetranitro- highlights its significance not only as a chemical entity but also as a key molecule in addressing broader scientific and societal challenges.

Q & A

Q. What are the key challenges in synthesizing tetranitrobenzenamine derivatives, and how can reaction conditions be optimized to minimize byproducts?

Synthesis of tetranitrobenzenamine requires careful control of nitration steps to avoid over-nitration or ring degradation. A stepwise approach using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is recommended. Monitor intermediates via TLC or HPLC to isolate desired isomers. Post-synthesis purification via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) can reduce impurities .

Q. Which spectroscopic techniques are most effective for characterizing tetranitrobenzenamine’s structural and electronic properties?

- IR Spectroscopy : Identifies nitro group vibrations (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) resolves isotopic peaks for Br or Cl substituents .

- NMR : Limited utility due to nitro groups’ deshielding effects, but ¹³C NMR can detect ring substitution patterns .

Q. How does the electronic configuration of tetranitrobenzenamine influence its stability under varying pH conditions?

Nitro groups are strong electron-withdrawing moieties, rendering the aromatic ring electron-deficient. This increases susceptibility to nucleophilic attack in basic media (pH > 10), leading to decomposition. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is advised .

Advanced Research Questions

Q. What computational strategies can predict the thermodynamic stability and regioselectivity of tetranitrobenzenamine isomers?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometries and calculate relative energies of isomers. Fukui indices identify electrophilic/nucleophilic sites, explaining regioselectivity in nitration. Molecular dynamics simulations assess thermal stability by modeling decomposition pathways at elevated temperatures .

Q. How can contradictory data on the mutagenicity of nitroaromatic amines be resolved in tetranitrobenzenamine studies?

Discrepancies may arise from assay sensitivity or metabolite activation. Use a tiered approach:

Q. What methodologies are suitable for analyzing trace impurities (e.g., nitrosamines) in tetranitrobenzenamine samples?

LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) detects nitrosamines at ppb levels. Validate methods per ICH Q2(R1), ensuring specificity and recovery rates >90%. If synthesis of reference standards is challenging, justify via structural analogies (e.g., stability of nitro groups vs. nitrosamines) and computational docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.